![molecular formula C12H18ClNO B1451096 [(3S,4R)-4-Methyl-4-phenylpyrrolidin-3-yl]-methanol hydrochloride CAS No. 1217842-07-3](/img/structure/B1451096.png)

[(3S,4R)-4-Methyl-4-phenylpyrrolidin-3-yl]-methanol hydrochloride

Übersicht

Beschreibung

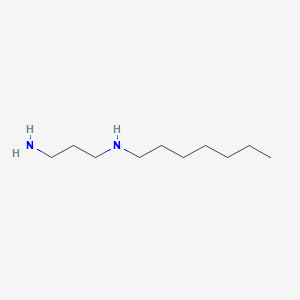

The description of a chemical compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include information about the compound’s appearance (such as color and state of matter at room temperature) and any distinctive odors .

Synthesis Analysis

The synthesis of a compound refers to the process used to create it in the laboratory. This usually involves a series of chemical reactions, starting with readily available substances known as reagents .Molecular Structure Analysis

The molecular structure of a compound describes the arrangement of atoms within the molecule and the bonds that hold these atoms together. This can be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis

This would involve studying the reactions that the compound undergoes. This could include reactions with common reagents, its behavior under various conditions (such as heat or light), and any catalysts that might affect its reactivity .Physical And Chemical Properties Analysis

This would include data on the compound’s melting point, boiling point, solubility in various solvents, and pH of its aqueous solution. Other important properties might include its refractive index, specific gravity, and optical rotation .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Analysis

- The synthesis of related compounds, such as (4S-phenylpyrrolidin-2R-yl)methanol and 2S-methyl-4S-phenylpyrrolidine, has been achieved through the double reduction of cyclic sulfonamide precursors. These precursors were prepared following the stereoselective intramolecular Heck reaction of a chiral pool derived 2,5-dihydropyrrole. This process represents an efficient method to construct molecules where the aryl sulfonyl moiety acts both as an N-protecting group and as an aryl donor (Evans, 2007).

- Spectral characterization techniques have been employed to identify degradation impurities of related compounds in stressed samples, demonstrating the utility of techniques like 2D-NMR and mass spectrometry (MS) in the structural elucidation of complex organic molecules (Nirmala Munigela et al., 2008).

Chemical Reactions and Mechanisms

- Research into amino acid methyl ester hydrochlorides provides insights into reactions with methanol, showcasing methods that are compatible with both natural and synthetic amino acids. This highlights the versatility of methanol in organic synthesis and its compatibility with a variety of chemical substrates (Jiabo Li & Y. Sha, 2008).

- Investigations into dinuclear Zn(II) complexes have revealed their potential to promote cleavage and isomerization of certain organic compounds through a common cyclic phosphate intermediate. This research opens avenues for the application of metal complexes in facilitating complex organic transformations (W. Tsang et al., 2009).

Applications in Catalysis

- The study of Cu-Co synergism in catalysis offers insights into the methylation of phenol with methanol, highlighting the influence of catalyst composition on product selectivity. This research could have implications for the development of more efficient catalytic processes in organic synthesis (T. Mathew et al., 2002).

- The kinetics and mechanism of the methanolysis of poly(3-hydroxybutyrate) catalyzed by acidic functionalized ionic liquids have been explored, demonstrating an efficient method for the conversion of biopolymers to monomers. This research contributes to the understanding of polymer degradation and recycling processes (Xiuyan Song et al., 2016).

Safety And Hazards

Eigenschaften

IUPAC Name |

[(3S,4R)-4-methyl-4-phenylpyrrolidin-3-yl]methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO.ClH/c1-12(9-13-7-11(12)8-14)10-5-3-2-4-6-10;/h2-6,11,13-14H,7-9H2,1H3;1H/t11-,12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPSZEJKUHXRYDW-FXMYHANSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNCC1CO)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CNC[C@H]1CO)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30673948 | |

| Record name | [(3S,4R)-4-Methyl-4-phenylpyrrolidin-3-yl]methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(3S,4R)-4-Methyl-4-phenylpyrrolidin-3-yl]-methanol hydrochloride | |

CAS RN |

1217842-07-3 | |

| Record name | [(3S,4R)-4-Methyl-4-phenylpyrrolidin-3-yl]methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B1451013.png)

![2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.3.1]nonan-9-yl)acetic acid](/img/structure/B1451018.png)

![2-[(3,4-Dimethylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1451020.png)